molecular formula C15H10ClFO B2839963 (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1616723-47-7

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2839963
CAS No.: 1616723-47-7
M. Wt: 260.69
InChI Key: YHHLZRMUSLSPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of the corresponding alcohol or ketone.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols or ketones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying chalcone reactivity.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain, which can have antidepressant effects.

Comparison with Similar Compounds

  • (E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl, bromine, methoxy) on the phenyl rings.
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
  • Biological Activity: The biological activities may differ due to variations in how the compounds interact with molecular targets.

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one stands out due to its unique combination of chlorine and fluorine substituents, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLZRMUSLSPPY-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.